molecular formula C9H9F7O2 B12675739 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione CAS No. 40002-62-8

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione

Cat. No.: B12675739
CAS No.: 40002-62-8
M. Wt: 282.15 g/mol
InChI Key: SRYIDYXKUUXFNI-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione is a fluorinated beta-diketone compound. It is known for its unique chemical properties, particularly its ability to act as a chelating agent. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various organic synthesis methods, including the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are subjected to controlled conditions of temperature and pressure to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted diketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates. These chelates can interact with various molecular targets and pathways, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione stands out due to its higher fluorine content, which imparts greater stability and reactivity. This makes it particularly useful in applications requiring robust and efficient chelating agents .

Properties

CAS No.

40002-62-8

Molecular Formula

C9H9F7O2

Molecular Weight

282.15 g/mol

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione

InChI

InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3

InChI Key

SRYIDYXKUUXFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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